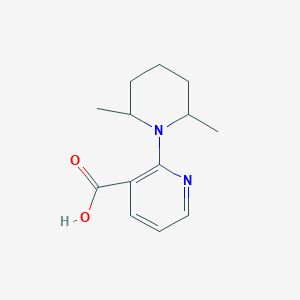
2-(2,6-Dimethylpiperidin-1-yl)pyridine-3-carboxylic acid
Übersicht
Beschreibung
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Chemical Reactions Analysis
Piperidine derivatives are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Wirkmechanismus
The mechanism of action of 2-(2,6-Dimethylpiperidin-1-yl)pyridine-3-carboxylic acid is not well understood. However, it is believed that it may act as an inhibitor of enzymes involved in the metabolism of other compounds. In addition, it may act as a modulator of cellular processes, such as gene expression, by altering the activity of certain proteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it has been suggested that it may have an effect on the metabolism of other compounds, as well as on the expression of certain genes. In addition, it has been suggested that it may act as an antioxidant, and that it may have anti-inflammatory and anti-tumorigenic properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(2,6-Dimethylpiperidin-1-yl)pyridine-3-carboxylic acid in laboratory experiments include its ease of synthesis, its low cost, and its availability. In addition, it is relatively non-toxic and has a low melting point, making it well-suited for use in a variety of laboratory experiments. The major limitation of this compound is that its mechanism of action is not well understood, making it difficult to predict its effects on biochemical and physiological processes.
Zukünftige Richtungen
Future research on 2-(2,6-Dimethylpiperidin-1-yl)pyridine-3-carboxylic acid could focus on better understanding its mechanism of action and its effects on biochemical and physiological processes. In addition, further research could explore its potential applications in drug development, as well as its potential use as an antioxidant and anti-inflammatory agent. Further research could also explore its potential as a model compound in biochemistry and physiology research, as well as its potential applications in coordination chemistry and organic synthesis.
Wissenschaftliche Forschungsanwendungen
2-(2,6-Dimethylpiperidin-1-yl)pyridine-3-carboxylic acid has potential applications in a variety of scientific fields. It has been used as a reagent for the synthesis of various organic compounds, such as pyridine derivatives and heterocyclic compounds. This compound has also been used as a ligand in coordination chemistry, and as a catalyst in organic reactions. In addition, it has been used as a model compound in biochemistry and physiology research, due to its structural similarity to other biologically important compounds.
Eigenschaften
IUPAC Name |
2-(2,6-dimethylpiperidin-1-yl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-9-5-3-6-10(2)15(9)12-11(13(16)17)7-4-8-14-12/h4,7-10H,3,5-6H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSTXLIBIXRVMDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1C2=C(C=CC=N2)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



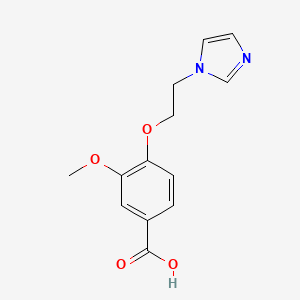
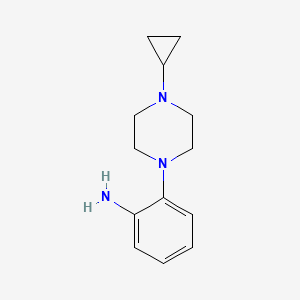

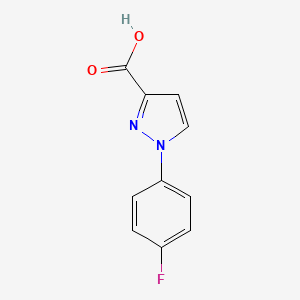

![1-[4-(Aminomethyl)piperidin-1-yl]-2-(thiophen-2-yl)ethan-1-one](/img/structure/B1462219.png)
![2-chloro-N-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-N-propylacetamide](/img/structure/B1462221.png)
![N-[(2-methoxyphenyl)methyl]oxan-4-amine](/img/structure/B1462224.png)

![[1-(3-Methylbenzoyl)piperidin-4-yl]methanamine](/img/structure/B1462226.png)

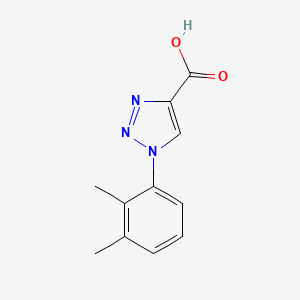

![3-Isopropylimidazo[1,5-a]pyridine-1-carbaldehyde](/img/structure/B1462232.png)